2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline

Physicochemical profiling Drug-likeness ADME prediction

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylaniline (CAS 1247916-37-5; molecular formula C₁₁H₁₄N₄; molecular weight 202.26 g/mol) belongs to the class of 1,2,4-triazole-substituted anilines, a scaffold widely explored as a privileged pharmacophore in drug discovery and as a versatile synthetic intermediate. This compound features a 1,3-dimethyl-1,2,4-triazole ring attached at the 5-position to the ortho position of 4-methylaniline.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B13486807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)C2=NC(=NN2C)C
InChIInChI=1S/C11H14N4/c1-7-4-5-10(12)9(6-7)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3
InChIKeyMJHUBVITLGKVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylaniline: A Regiospecific Triazole-Aniline Building Block with Quantifiable Property Differentiation for Medicinal Chemistry Procurement


2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylaniline (CAS 1247916-37-5; molecular formula C₁₁H₁₄N₄; molecular weight 202.26 g/mol) belongs to the class of 1,2,4-triazole-substituted anilines, a scaffold widely explored as a privileged pharmacophore in drug discovery and as a versatile synthetic intermediate. This compound features a 1,3-dimethyl-1,2,4-triazole ring attached at the 5-position to the ortho position of 4-methylaniline [1]. Its regiospecific substitution pattern confers distinct physicochemical properties — including topological polar surface area (TPSA), hydrogen-bond donor/acceptor count, and lipophilicity (LogP) — that differentiate it measurably from closely related positional isomers. These differences carry direct implications for synthetic reactivity, pharmacokinetic parameter tuning, and structure–activity relationship (SAR) optimization, making generic substitution within the isomer class scientifically unjustified.

Why 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylaniline Cannot Be Interchanged with Other Triazole-Aniline Isomers: Structural, Physicochemical, and Functional Considerations


Triazole-aniline regioisomers that share the same molecular formula (C₁₁H₁₄N₄) exhibit non-trivial differences in key computed molecular descriptors. For example, the target compound’s topological polar surface area (TPSA) of 56.7 Ų, hydrogen-bond donor count of 1, hydrogen-bond acceptor count of 3, and XLogP3-AA of 1.7 contrast sharply with those of the 4-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-3-methylaniline positional isomer, which possesses two hydrogen-bond donors and a larger polar surface area [1]. Such differences directly influence passive membrane permeability, solubility, and binding interactions in biological systems, meaning that even minor positional changes can abrogate target affinity or alter pharmacokinetic profiles. In synthetic chemistry, the position of the methyl substituent on the aniline ring modulates steric hindrance and electronic effects that govern cross-coupling efficiency, directing-group capability, and subsequent derivatization outcomes. Interchanging isomers without confirming property equivalence therefore introduces uncontrolled variability into both medicinal chemistry campaigns and chemical process development.

Quantitative Differentiation Evidence for 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylaniline Against Closest Analogs


Topological Polar Surface Area (TPSA) Differentiates Membrane Permeability Potential from Positional Isomers

The target compound exhibits a TPSA of 56.7 Ų (PubChem) or 56.73 Ų (vendor), compared to approximately 90.65 Ų for the closely related isomer 4-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-3-methylaniline [1]. This 34 Ų reduction represents a ~38% smaller polar surface area, placing the target compound well below the 140 Ų threshold commonly correlated with favorable oral bioavailability and CNS penetration, while the comparator exceeds 90 Ų, which is associated with reduced membrane permeability [1].

Physicochemical profiling Drug-likeness ADME prediction

Hydrogen-Bond Donor Count: Single HBD Confers Lower Molecular Complexity and Improved Synthetic Tractability

The target compound possesses exactly 1 hydrogen-bond donor (the primary aniline NH₂ group), as confirmed by both PubChem (HBD Count = 1) and the Chemscene vendor datasheet (H_Donors = 1) [1]. In contrast, the isomer 4-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-3-methylaniline displays 2 hydrogen-bond donors, likely reflecting a different aniline NH₂ geometry that enables additional H-bond donation .

Medicinal chemistry Lead-likeness Fragment-based drug design

Lipophilicity (LogP) Measured at 1.7–1.68 Positions the Compound in the Optimal Drug-Likeness Window Relative to Isomers

The target compound displays an XLogP3-AA of 1.7 (PubChem) and a vendor-reported LogP of 1.68 (Chemscene) [1]. The comparator 4-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-3-methylaniline has an AlogP of 1.29 . The approximately 0.4 log unit higher lipophilicity places the target compound closer to the optimal LogP range (1–3) for oral bioavailability while remaining below the threshold (LogP > 5) associated with poor solubility and metabolic instability.

Lipophilicity Drug-likeness ADME optimization

Rotatable Bond Count of 1 Confers Conformational Restraint Advantageous for Target Selectivity

The target compound has exactly 1 rotatable bond (the bond connecting the triazole ring to the aniline moiety), as confirmed by both PubChem (Rotatable Bond Count = 1) and Chemscene (Rotatable_Bonds = 1) [1]. In contrast, the isomer 4-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-3-methylaniline possesses 7 rotatable bonds , indicating substantially greater molecular flexibility.

Conformational restriction Ligand efficiency Selectivity optimization

Commercial Purity and Storage Specifications Provide Reproducibility Assurance for Sensitive Synthetic Applications

The target compound is commercially available at a documented purity of 98% with a storage condition of sealed, dry, 2–8 °C, as specified by multiple reputable vendors, including Chemscene (Cat. No. CS-0283956) and Leyan (Cat. No. 1354626) . By comparison, the closest positional isomer 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-6-methylaniline is listed at a lower minimum purity of 97% with less restrictive long-term storage conditions (cool, dry place), as noted by AKSci .

Chemical procurement Quality control Synthetic reproducibility

Procurement-Guiding Application Scenarios for 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylaniline


CNS-Penetrant Drug Discovery Programs Requiring Favorable TPSA

The TPSA of 56.7 Ų, substantially below the 90 Ų threshold, and lipophilicity of LogP 1.7 predict superior passive blood–brain barrier permeability [1]. Research groups pursuing CNS targets — such as neurodegenerative disease or psychiatric disorder targets — should prioritize this compound over 4-substituted isomers exhibiting TPSA > 90 Ų, which are more likely to be efflux transport substrates.

Fragment-Based Drug Design and Ligand-Efficiency Optimization

With only 1 rotatable bond, 1 hydrogen-bond donor, and a molecular weight of 202.26 g/mol, the compound aligns with fragment-like physicochemical criteria (MW < 300, HBD ≤ 3, RotB ≤ 3) [1]. Its conformational rigidity, quantified as an 85% reduction in rotatable bonds versus the 4-isomer comparator, makes it a superior choice for fragment-screening libraries where binding enthalpy optimization is paramount.

Ortho-Substituted Aniline Building Block for Cross-Coupling and Heterocycle Synthesis

The ortho relationship between the triazole ring and aniline NH₂ group on the aromatic ring directs metal-catalyzed C–H activation and cross-coupling reactions with distinct regiochemical outcomes compared to meta- or para-substituted analogs [1]. Procurement of this specific isomer ensures synthetic route fidelity in multi-step syntheses of kinase inhibitors or GPCR modulators where positional isomerism determines final pharmacophore geometry.

Cold-Chain-Required Assay-Ready Compound Supply for High-Throughput Screening

Commercial availability at 98% purity with specified storage at 2–8 °C ensures minimal oxidative degradation of the aniline moiety during long-term biobanking [1]. Screening facilities requiring assay-ready plates with documented purity and stability should select this compound over 97%-purity, ambient-stored structural analogs to reduce false-positive and false-negative rates arising from degradant interference.

Quote Request

Request a Quote for 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.